molecular formula C16H18ClN3OS B2446825 (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172233-23-6

(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2446825
CAS No.: 1172233-23-6
M. Wt: 335.85
InChI Key: LCVTZLADXGYMMC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a piperidine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to interact with a wide range of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.

Mode of Action

It’s known that the compound’s interaction with its targets often results in changes to the target’s function, which can lead to alterations in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, often through their interaction with key enzymes or proteins within these pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, determining how much of the compound is able to reach its targets and exert its effects .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound’s interactions with its targets and the subsequent alterations in cellular processes.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact a compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of ethyl hydrazinecarbodithioate with an appropriate chlorophenyl derivative under acidic conditions to form the thiadiazole ring . This intermediate is then reacted with a piperidine derivative to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • (4-Chlorophenyl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
  • (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)methanone

Uniqueness

What sets (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, in particular, contributes to its broad spectrum of biological activities and its ability to interact with various molecular targets .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVTZLADXGYMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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